tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, electron-donating group, the benzoate ester group is a polar, electron-withdrawing group, and the chlorophenyl group is an aromatic, electron-withdrawing group. These groups would likely have significant effects on the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The benzoate ester group could undergo hydrolysis or transesterification reactions. The chlorophenyl group could participate in nucleophilic aromatic substitution reactions. The pentanone group could undergo a variety of carbonyl chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate ester group could increase the compound’s solubility in polar solvents. The bulky tert-butyl group could influence the compound’s melting and boiling points .Mechanism of Action
Properties
1019113-44-0 | |
Molecular Formula |
C22H25ClO3 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate |
InChI |
InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3 |
InChI Key |
MVKNEARMFYZESR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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